![molecular formula C24H20FN3O2 B14957519 [4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)
[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a furan ring, and a quinoline moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The reaction between 4-fluoroaniline and piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Coupling with Quinolyl Derivative: The intermediate is then reacted with a quinoline derivative, such as 2-(2-furyl)-4-quinolinecarboxylic acid, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1-piperazinylmethanone: Similar structure but with an indolizinyl group instead of a quinolyl group.
N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]-piperonylamide: Contains a piperonylamide group instead of a quinolyl group.
Uniqueness
[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone is unique due to its combination of a fluorophenyl group, a piperazine ring, a furan ring, and a quinoline moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound [4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone, also known by its chemical structure and various identifiers, has garnered attention in recent research for its potential biological activities, particularly as a tyrosinase inhibitor. This article reviews the biological activity of this compound, emphasizing its mechanism of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C19H16FN3O
- Molecular Weight : 293.35 g/mol
- IUPAC Name : this compound
- Chemical Structure :
Chemical Structure
Recent studies have highlighted the role of tyrosinase (TYR) as a critical enzyme in melanin biosynthesis. Inhibitors of TYR are being explored for their potential to treat hyperpigmentation disorders. The compound in focus acts as a competitive inhibitor of TYR derived from Agaricus bisporus, showcasing a significant reduction in enzyme activity with an IC50 value of 0.18 μM, which is approximately 100-fold more effective than the reference compound kojic acid (IC50 = 17.76 μM) .
Table 1: Comparative IC50 Values of Tyrosinase Inhibitors
Compound Name | IC50 (μM) |
---|---|
This compound | 0.18 |
Kojic Acid | 17.76 |
Other Inhibitors | Varies |
Biological Activity and Efficacy
The compound exhibited not only potent inhibitory effects on TYR but also demonstrated an antimelanogenic effect on B16F10 melanoma cells without inducing cytotoxicity. This dual activity underscores its potential as a therapeutic agent for skin conditions associated with excessive melanin production .
Case Study: Antimelanogenic Effects
In vitro studies conducted on B16F10 cells revealed that treatment with this compound significantly reduced melanin synthesis. The absence of cytotoxic effects was confirmed through cell viability assays, suggesting a favorable safety profile for potential dermatological applications.
Structural Insights and Docking Studies
Docking simulations have provided insights into the binding mode of the compound within the active site of TYR. The presence of the piperazine moiety appears to facilitate strong interactions with key residues in the enzyme's catalytic pocket, enhancing its inhibitory potency.
Figure 1: Docking Model of the Compound with Tyrosinase
Docking Model
Properties
Molecular Formula |
C24H20FN3O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[2-(furan-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H20FN3O2/c25-17-7-9-18(10-8-17)27-11-13-28(14-12-27)24(29)20-16-22(23-6-3-15-30-23)26-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2 |
InChI Key |
RQZXKXWTIOXUES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.